REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].Cl[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>C(Cl)Cl>[CH3:2][C:1]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2723 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
stannic chloride
|
Quantity
|
1888.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
916 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1369.7 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 2 hours 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With the reaction vessel cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
During the addition period
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture varied between 3° C. and 39° C
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
With the mixture under reduced pressure and heated
|
Type
|
CUSTOM
|
Details
|
varied from 23° C. to 84° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture, milky in color, was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 61/2 hours during which period the temperature of the mixture
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
varied from about 109° C. to about 113° C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Then, this mixture was added
|
Type
|
CUSTOM
|
Details
|
reached 40° C.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped on a rotary evaporator at a temperature of 35°-40° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 749.3 g | |
YIELD: PERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |